An In-depth Technical Guide to 3,4-Dimethoxypyridin-2-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3,4-Dimethoxypyridin-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dimethoxypyridin-2-amine, a pyridine derivative of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and precursors to project its chemical characteristics and physical properties. A detailed, plausible synthetic route is also presented, grounded in established chemical principles and supported by literature on similar transformations. This guide aims to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel pyridine-based compounds for therapeutic applications.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, and their metabolic stability. The specific substitution pattern on the pyridine ring dramatically influences the molecule's physicochemical properties and its interaction with biological targets. The 2-amino-3,4-dimethoxypyridine scaffold, in particular, is a key structural motif in several proton pump inhibitors, a class of drugs that reduce stomach acid production. Understanding the nuances of this scaffold is therefore critical for the development of new and improved therapeutic agents.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is a precise definition of its structure and nomenclature.
Chemical Structure
The chemical structure of 3,4-dimethoxypyridin-2-amine consists of a pyridine ring substituted with an amino group at the 2-position and two methoxy groups at the 3- and 4-positions.
Caption: Chemical structure of 3,4-dimethoxypyridin-2-amine.
Nomenclature and Identification
| Property | Value | Source |
| IUPAC Name | 3,4-dimethoxypyridin-2-amine | N/A |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |
| Molecular Weight | 154.17 g/mol | Calculated |
| Canonical SMILES | COC1=C(OC)C=CN=C1N | Calculated |
| InChI Key | InChI=1S/C7H10N2O2/c1-10-6-4-8-5(9)3-7(6)11-2/h3-4H,9H2,1-2H3 | Calculated |
Projected Physical and Chemical Properties
While direct experimental data for 3,4-dimethoxypyridin-2-amine is scarce, its physical and chemical properties can be reasonably projected based on the known properties of structurally similar compounds.
| Property | Projected Value | Rationale / Comparison Compound |
| Appearance | White to off-white crystalline solid | Based on similar aminopyridines. |
| Melting Point | 90-100 °C | Similar to 2-Amino-4,6-dimethoxypyrimidine (94-96 °C). |
| Boiling Point | > 300 °C | High due to hydrogen bonding and polarity. |
| Solubility | Soluble in methanol, ethanol, DMSO. Slightly soluble in water and chloroform. | Based on 2-Amino-4-methoxypyridine.[1] |
| pKa | ~7.5 | The electron-donating methoxy groups increase the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine (pKa ~6.8). |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 3,4-dimethoxypyridin-2-amine can be designed starting from commercially available precursors. The key intermediate, 2-chloro-3,4-dimethoxypyridine, can be synthesized and subsequently aminated.
Caption: Proposed synthetic workflow for 3,4-dimethoxypyridin-2-amine.
Step 1: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine
The synthesis commences with the chlorination of the readily available 2-hydroxymethyl-3,4-dimethoxypyridine. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, converting the primary alcohol to a chloromethyl group. This reaction is typically performed in an inert solvent like chloroform.[2]
Protocol:
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Dissolve 2-hydroxymethyl-3,4-dimethoxypyridine in chloroform.
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Slowly add thionyl chloride to the solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[2][3]
Step 2: Azide Formation
The resulting 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is then converted to the corresponding azide. This nucleophilic substitution reaction is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Protocol:
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Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in DMF.
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Add sodium azide to the solution and heat the mixture.
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Monitor the reaction by TLC.
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After completion, the reaction mixture is worked up by extraction to isolate 2-azidomethyl-3,4-dimethoxypyridine.
Step 3: Reduction to the Amine
The final step is the reduction of the azide to the primary amine. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient choice.
Protocol:
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Dissolve 2-azidomethyl-3,4-dimethoxypyridine in a suitable solvent like methanol or ethanol.
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Add a catalytic amount of palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
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Monitor the reaction by TLC.
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Upon completion, filter off the catalyst and concentrate the filtrate to yield 3,4-dimethoxypyridin-2-amine.
Applications in Drug Development
The 2-amino-3,4-dimethoxypyridine scaffold is a validated pharmacophore with significant potential in drug discovery. Its presence in proton pump inhibitors highlights its ability to modulate biological systems. The specific compound, 3,4-dimethoxypyridin-2-amine, can serve as a versatile building block for the synthesis of a diverse library of compounds for screening against various therapeutic targets. The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships.
Safety and Handling
While specific toxicity data for 3,4-dimethoxypyridin-2-amine is not available, it should be handled with the standard precautions for a novel chemical entity. Based on related compounds like 2-methoxypyridine-3,4-diamine, it may be harmful if swallowed and may cause skin and eye irritation.[4]
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
Conclusion
3,4-dimethoxypyridin-2-amine represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. This technical guide has provided a comprehensive overview of its projected properties and a detailed, plausible synthetic route. By leveraging the information on closely related and well-characterized analogs, researchers can confidently embark on the synthesis and exploration of this valuable compound and its derivatives in the quest for novel therapeutics.
References
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PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]
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American Elements. (3-Methoxypyridin-2-yl)methanamine hydrochloride. Available from: [Link]
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
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PubChem. 3,4-Diaminopyridine. Available from: [Link]
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Pharmaffiliates. Pantoprazole-impurities. Available from: [Link]
- Google Patents. WO 2009/010937 Al.
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Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available from: [Link]
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PubChem. 3,4-Dimethoxy-2-methylpyridine. Available from: [Link]
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CP Lab Safety. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride, 25 grams, Each. Available from: [Link]
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RSC Publishing. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]
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Veeprho. 3,4-Dimethoxy-2-(hydroxymethyl)pyridine. Available from: [Link]
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PubChem. 3,4-Dimethylhexan-2-amine. Available from: [Link]
